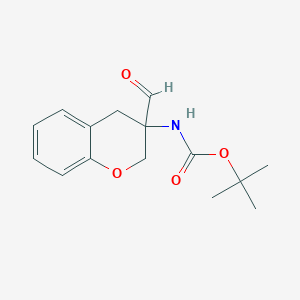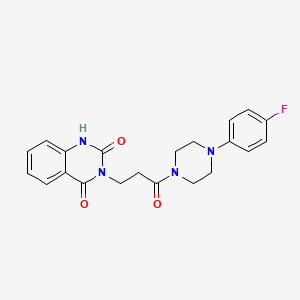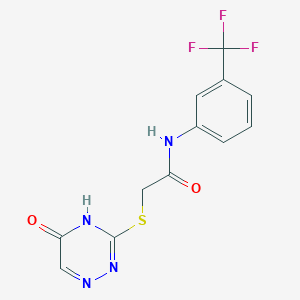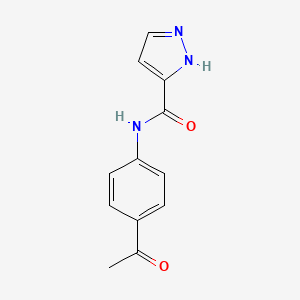
tert-Butyl (3-formylchroman-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (3-formylchroman-3-yl)carbamate” is a chemical compound . It is similar to “tert-Butyl (3-formylphenyl)carbamate”, which has a CAS Number of 176980-36-2 and a molecular weight of 221.26 .
Synthesis Analysis
The synthesis of similar compounds like “tert-Butyl carbamate” involves reactions with other chemicals . For example, “tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-formylphenyl)carbamate” is similar to that of “tert-Butyl carbamate”, which has a molecular formula of C5H11NO2 . The InChI code for “tert-Butyl carbamate” is 1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3,(H2,6,7) .Chemical Reactions Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis
“tert-Butyl (3-formylphenyl)carbamate” is a solid compound . It is similar to “tert-Butyl carbamate”, which is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用
Photocatalysis in Organic Synthesis
The use of tert-butyl carbamate derivatives in photocatalysis has been demonstrated through the photoredox-catalyzed amination of o-hydroxyarylenaminones. This method employs tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor, facilitating the synthesis of 3-aminochromones under mild conditions. The resulting 3-aminochromones can further undergo transformations to construct a variety of amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Crystallography and Molecular Structure
In crystallography, tert-butyl carbamate derivatives have been analyzed for their role in forming isostructural compounds, which are linked through bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. This type of study contributes to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).
Material Science and Sensory Applications
Tert-butyl carbazole derivatives have been synthesized to explore their potential in materials science, particularly in creating organogels with sensory applications. These materials exhibit strong blue emissive properties and can detect volatile acid vapors, demonstrating the impact of tert-butyl groups on gel formation and sensory material development (Sun et al., 2015).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as the first class of N-(Boc) nitrone equivalents, serving as versatile building blocks in organic synthesis. These compounds facilitate the preparation of N-(Boc)hydroxylamines and offer a new approach to constructing complex organic molecules (Guinchard et al., 2005).
Electrochromic Materials
Research into visible and near-infrared electrochromic materials has involved the use of tert-butyl carbazole derivatives. These studies focus on developing polymers with enhanced electrochromic properties, fast switching times, and the potential for applications in smart windows and display technologies (Hsiao et al., 2014).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(3-formyl-2,4-dihydrochromen-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(18)16-15(9-17)8-11-6-4-5-7-12(11)19-10-15/h4-7,9H,8,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFNVGQXYVCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2OC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(2-fluorophenyl)piperazino][1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2670945.png)

![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)
![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)
![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B2670951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2670952.png)
![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)